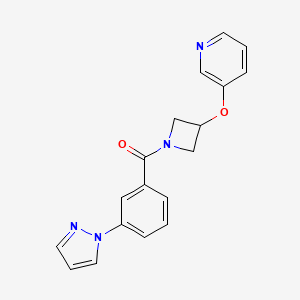
(3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone, also known as Compound A, is a novel small molecule that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of azetidinone derivatives and has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways involved in inflammation, cell growth, and apoptosis. It has been shown to inhibit the activity of various enzymes such as COX-2, MMP-9, and HDAC, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects
This compound A has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. Additionally, it has also been found to induce apoptosis in cancer cells and reduce the proliferation of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A in lab experiments is its potent therapeutic activity. It has been shown to exhibit a wide range of therapeutic effects, making it a promising candidate for various diseases. Additionally, it has also been found to possess good bioavailability and pharmacokinetic properties.
One of the major limitations of using this compound A in lab experiments is its cost and availability. The synthesis of this compound is complex and time-consuming, making it difficult to produce in large quantities. Additionally, the safety and toxicity of this compound have not been fully evaluated, making it difficult to use in clinical trials.
Orientations Futures
There are several future directions for the research on (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A. One of the major areas of research is the evaluation of its safety and toxicity in preclinical studies. Additionally, the development of more efficient and cost-effective synthesis methods for this compound is also an important area of research.
Another area of research is the evaluation of its potential therapeutic applications in various diseases such as cancer, inflammation, and viral infections. Additionally, the development of more potent analogs of this compound A is also an important area of research.
Conclusion
In conclusion, this compound A is a novel small molecule that has shown promising results in various scientific research studies. It exhibits potent therapeutic activity and has been found to possess various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and evaluate its safety and toxicity.
Méthodes De Synthèse
The synthesis of (3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A involves the reaction between 3-(1H-pyrazol-1-yl)phenylamine and 3-(pyridin-3-yloxy)azetidin-1-yl)methanone. The reaction is carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
(3-(1H-pyrazol-1-yl)phenyl)(3-(pyridin-3-yloxy)azetidin-1-yl)methanone A has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-viral activities. Additionally, it has also been found to possess neuroprotective and cardioprotective properties.
Propriétés
IUPAC Name |
(3-pyrazol-1-ylphenyl)-(3-pyridin-3-yloxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(14-4-1-5-15(10-14)22-9-3-8-20-22)21-12-17(13-21)24-16-6-2-7-19-11-16/h1-11,17H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQMCEVGLMPLUQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

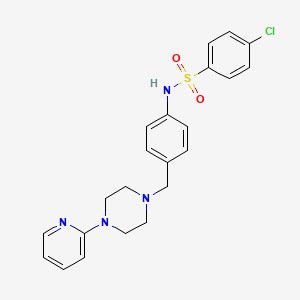
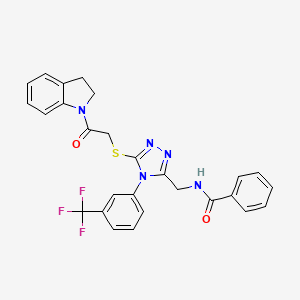
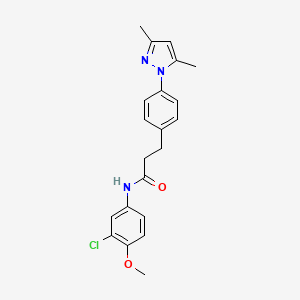
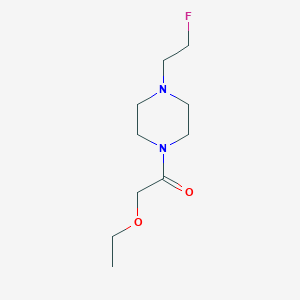

![N,3,3-trimethyl-2-[(4-toluidinocarbonyl)amino]butanamide](/img/structure/B2555419.png)


![(Z)-3-butyl-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2555427.png)
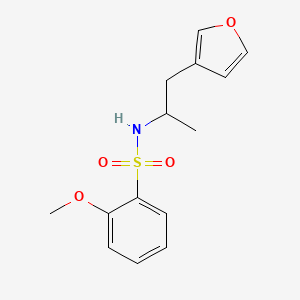
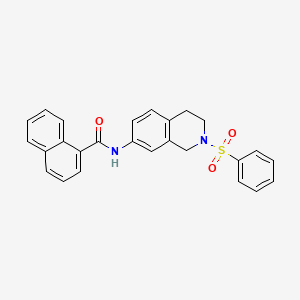
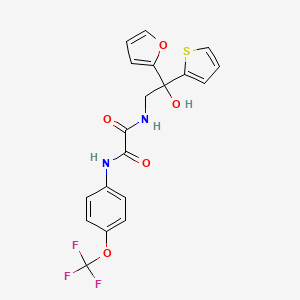

![1-(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-2-phenylbutan-1-one](/img/structure/B2555433.png)